N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide, also known as BPTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTB belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to act through the inhibition of various molecular targets, including enzymes and receptors. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells and plays a crucial role in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, thereby reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide is its potent anticancer activity against various cancer cell lines. This compound has also been shown to possess anti-inflammatory and neuroprotective activity, making it a potential therapeutic agent for various diseases. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide. One of the potential directions is the development of this compound analogs with improved pharmacological properties, including solubility and bioavailability. Another direction is the investigation of the molecular targets and signaling pathways regulated by this compound, which could provide insights into its mechanism of action. Additionally, the evaluation of the in vivo efficacy and toxicity of this compound in animal models could provide valuable information for its potential clinical applications.
Scientific Research Applications
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c26-19(22-20-23-24-21(30-20)29-15-16-8-3-1-4-9-16)17-10-7-11-18(14-17)31(27,28)25-12-5-2-6-13-25/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVRBOXGDHJKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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